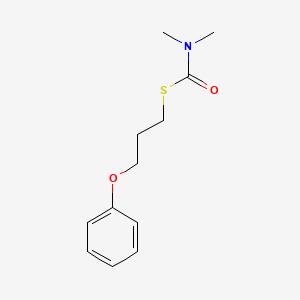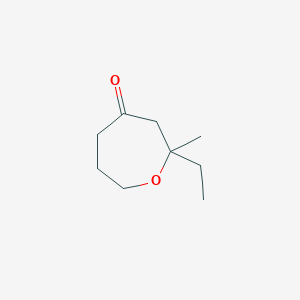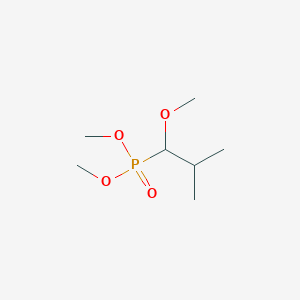![molecular formula C10H8N4O2 B14516230 N-[2,3'-Bipyridin]-4-ylnitramide CAS No. 62913-26-2](/img/structure/B14516230.png)
N-[2,3'-Bipyridin]-4-ylnitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,3’-Bipyridin]-4-ylnitramide is a compound that belongs to the bipyridine family, which consists of two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,3’-Bipyridin]-4-ylnitramide typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, which uses a palladium catalyst in the presence of zinc and copper to facilitate the formation of the bipyridine structure . Another approach involves the use of Suzuki coupling, where a boronic acid derivative of pyridine is reacted with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of N-[2,3’-Bipyridin]-4-ylnitramide may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide as the oxidant has been shown to be an efficient method for producing pyridine N-oxides .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,3’-Bipyridin]-4-ylnitramide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitramide group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, hydrogen peroxide, and rhenium-based catalysts.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Halogenated pyridine derivatives and boronic acids in the presence of palladium catalysts.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted bipyridine derivatives.
Applications De Recherche Scientifique
N-[2,3’-Bipyridin]-4-ylnitramide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[2,3’-Bipyridin]-4-ylnitramide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine structure allows it to coordinate with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes . The nitramide group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but different electronic properties.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and electrochemistry.
2,3’-Bipyridine: Similar to N-[2,3’-Bipyridin]-4-ylnitramide but lacks the nitramide group, resulting in different chemical reactivity and applications.
Uniqueness
N-[2,3’-Bipyridin]-4-ylnitramide is unique due to the presence of the nitramide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other bipyridine derivatives may not be suitable.
Propriétés
Numéro CAS |
62913-26-2 |
|---|---|
Formule moléculaire |
C10H8N4O2 |
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
N-(2-pyridin-3-ylpyridin-4-yl)nitramide |
InChI |
InChI=1S/C10H8N4O2/c15-14(16)13-9-3-5-12-10(6-9)8-2-1-4-11-7-8/h1-7H,(H,12,13) |
Clé InChI |
AIORDMLFWAMTRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC=CC(=C2)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



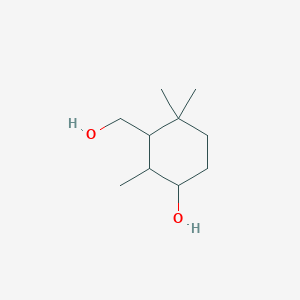
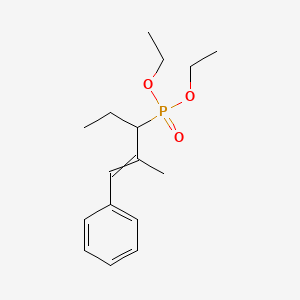
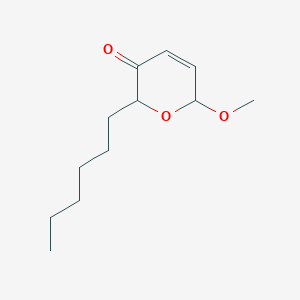
![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)

![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)

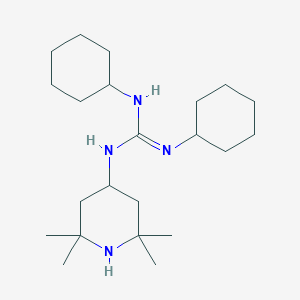
![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
